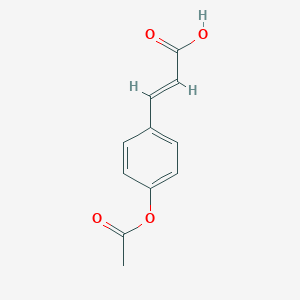

4-Acetoxycinnamic acid

Overview

Description

Mechanism of Action

Target of Action

4-Acetoxycinnamic acid is an acetate ester obtained by the formal condensation of the hydroxy group of trans-4-coumaric acid with acetic acid . It is a member of cinnamic acids and a member of phenyl acetates . .

Mode of Action

It is known that the compound is derived from trans-4-coumaric acid

Biochemical Pathways

It has been noted that the compound is involved in the decarboxylation and carboxylation reactions, which are essential for carbon release and carbon fixation in nature .

Action Environment

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound .

Biochemical Analysis

Biochemical Properties

It is known that 4-Acetoxycinnamic acid is derived from a trans-4-coumaric acid

Cellular Effects

It is known that this compound is derived from a trans-4-coumaric acid , which may suggest that it could have similar cellular effects as trans-4-coumaric acid.

Molecular Mechanism

It is known that this compound is derived from a trans-4-coumaric acid , which may suggest that it could have similar molecular mechanisms as trans-4-coumaric acid.

Metabolic Pathways

It is known that this compound is derived from a trans-4-coumaric acid , which may suggest that it could be involved in similar metabolic pathways as trans-4-coumaric acid.

Preparation Methods

4-Acetoxycinnamic acid can be synthesized through the esterification of trans-4-coumaric acid with acetic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity . The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

4-Acetoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where the acetoxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Acetoxycinnamic acid has various applications in scientific research, including:

Comparison with Similar Compounds

4-Acetoxycinnamic acid is similar to other cinnamic acid derivatives, such as trans-4-coumaric acid and cinnamic acid . its unique acetoxy group imparts distinct chemical and biological properties . For example, the acetoxy group enhances its solubility and reactivity compared to cinnamic acid .

Similar compounds include:

- Trans-4-coumaric acid

- Cinnamic acid

- Phenylacetic acid

These compounds share structural similarities but differ in their functional groups and specific applications .

Properties

IUPAC Name |

(E)-3-(4-acetyloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHBHNKBISXCEP-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15486-19-8 | |

| Record name | p-Acetoxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-acetoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-acetoxycinnamic acid play a role in enzymatic reactions?

A: this compound acts as a substrate for the enzyme ferulic acid decarboxylase (Fdc1). This enzyme catalyzes the reversible decarboxylation of this compound, removing a carboxyl group to produce a derivative compound []. This reaction is of interest for green chemistry applications, particularly in carbon dioxide fixation processes.

Q2: What is the role of prenylated flavin (prFMN) in reactions involving this compound?

A: Prenylated flavin (prFMN) is an essential cofactor for the activity of ferulic acid decarboxylase (Fdc1) []. Fdc1 utilizes prFMN to catalyze reactions involving this compound, such as the decarboxylation reaction mentioned earlier. The availability of prFMN significantly impacts the enzyme's catalytic efficiency.

Q3: Can you elaborate on the significance of controlling the morphology of poly(p-oxycinnamoyl) (POC) derived from this compound?

A: Controlling the morphology of POC, a polymer derived from this compound, is crucial for tailoring its material properties for specific applications. Research has shown that varying polymerization conditions, such as temperature and stirring speed, can significantly influence the resulting morphology of POC [, ]. For instance, self-seeding polymerization in liquid paraffin can yield microspheres, while the introduction of shearing forces during polymerization can lead to the formation of rod-like crystals. This control over morphology allows researchers to fine-tune the material's properties, such as surface area and mechanical strength, making it suitable for various applications in fields like materials science and nanotechnology.

Q4: What are the challenges and strategies for fabricating nano-scale particles of poly(p-oxycinnamoyl) (POC)?

A: Fabricating nano-scale POC particles presents challenges due to the tendency of the polymer to form larger structures. Research indicates that simply relying on self-seeding polymerization might not be sufficient to achieve the desired nano-scale dimensions []. To overcome this, researchers have explored strategies like controlling the nucleation process by carefully adjusting the temperature during polymerization. Additionally, incorporating coalescence inhibitors, like 4-octadecyloxybiphenyl, has proven effective in preventing particle aggregation and promoting the formation of smaller, nano-scale particles.

Q5: Have any natural sources of this compound been identified?

A: Yes, this compound has been identified in the aerial parts of Lagochilus ilicifolius Bge., a plant native to Mongolia []. This discovery highlights the potential of natural sources in yielding valuable compounds with applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)

![2-[(4-Acetylphenyl)methyl]cyclopentan-1-one](/img/structure/B105231.png)